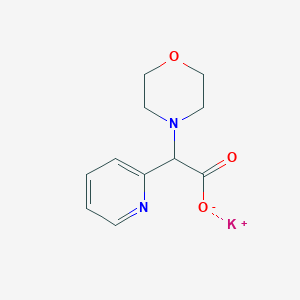

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

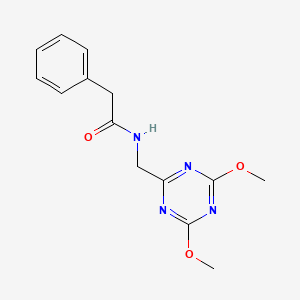

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide, also known as FSNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FSNB is a synthetic compound that belongs to the family of sulfonamide-based compounds.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide has been synthesized and studied within various research contexts, including its synthesis, reactivity, and potential applications in scientific research. One notable example involves the synthesis and reactivity of related furan and naphthalene derivatives, demonstrating the compound's versatility in organic synthesis. For instance, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene, led to the synthesis of naphtho-fused furan compounds. These compounds were then subjected to various electrophilic substitution reactions, showcasing their reactivity and potential for further chemical modifications (А. Aleksandrov & М. М. El’chaninov, 2017).

Sensing and Detection Applications

Another area of application for derivatives of this compound is in the development of colorimetric sensors for anion detection. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties through X-ray single-crystallography and their ability to act as colorimetric sensors for fluoride anions. The change from colorless to achromatic black in the presence of fluoride anions highlights the potential of these compounds in environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).

Luminescence and Aggregation-Enhanced Emission

The synthesis of pyridyl substituted benzamides with naphthalene derivatives has also been explored, resulting in compounds that exhibit luminescent properties and aggregation-enhanced emission (AEE) in specific solvents. This indicates the potential use of such compounds in the development of new luminescent materials, which could have applications in optoelectronic devices, bioimaging, and sensors (A. Srivastava et al., 2017).

Anticancer Properties

Research into the anticancer properties of related naphthalene and benzamide derivatives has shown promising results. For example, certain synthesized compounds were found to be active against breast cancer cell lines, indicating the potential for these compounds to be developed into therapeutic agents for cancer treatment. This highlights the diverse applications of such chemical compounds beyond their basic chemical properties, extending into biomedically relevant areas (Salahuddin et al., 2014).

properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-25(16-19-8-5-15-29-19)30(27,28)20-13-11-18(12-14-20)23(26)24-22-10-4-7-17-6-2-3-9-21(17)22/h2-15H,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBUJBQKTBCWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)

![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)

![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)

![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)